Nitrosylsulfuric acid

Description

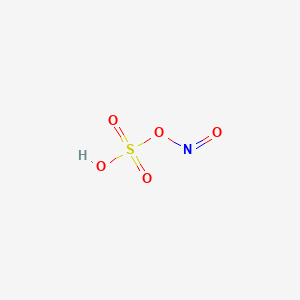

This compound, also known as nitrosylsulfate or chamber crystals, belongs to the class of inorganic compounds known as non-metal sulfates. These are inorganic non-metallic compounds containing a sulfate as its largest oxoanion.

Propriétés

IUPAC Name |

nitroso hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO5S/c2-1-6-7(3,4)5/h(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTGUFBGYOIUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO5S, NOHSO4 | |

| Record name | NITROSYLSULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrosylsulfuric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitrosylsulfuric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30889380 | |

| Record name | Nitrosylsulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Shipped in solution with sulfuric acid (solutions are usually 40% nitrosylsulfuric acid and 54% sulfuric acid (Hawley)). Solution is a straw-colored oily liquid with a sharp odor. When pure, a crystalline solid decomposing at 73 °C. Very irritating to skin and eyes. Used to make dyes and other chemicals., Liquid, Solid; [Merck Index] Sulfuric acid solution: Straw-colored liquid with a sharp odor; [CAMEO] Light yellow crystals; [Sigma-Aldrich MSDS], Solid | |

| Record name | NITROSYLSULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, anhydride with nitrous acid (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrosylsulfuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19050 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nitrosylsulfuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034828 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7782-78-7 | |

| Record name | NITROSYLSULFURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrosylsulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrosylsulfuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, anhydride with nitrous acid (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrosylsulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrosylsulphuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROSYLSULFURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40K942UPM8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitrosylsulfuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034828 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

73.5 °C | |

| Record name | Nitrosylsulfuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034828 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the physical and chemical properties of Nitrosylsulfuric acid?

A Comprehensive Technical Guide to Nitrosylsulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NOHSO₄), also known as nitrosyl hydrogen sulfate (B86663), is a highly reactive inorganic compound of significant interest in chemical synthesis.[1] Structurally, it is the mixed anhydride (B1165640) of sulfuric acid and nitrous acid.[1][2] While it can exist as a pure, pale-yellow crystalline solid, it is most commonly supplied and handled as a 40% solution in concentrated sulfuric acid.[1][3] This solution appears as a straw-colored, oily liquid.[2][3][4]

The primary utility of this compound lies in its function as a potent diazotizing agent, particularly for the conversion of primary aromatic amines into diazonium salts, which are crucial intermediates in the synthesis of azo dyes and various pharmaceuticals.[1][5] It also serves as a strong oxidizing agent and a versatile chemical intermediate in reactions such as nitrosation and oximation.[2][6] This guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols, and key reaction pathways.

Physical and Chemical Properties

The properties of this compound can vary significantly between its pure crystalline form and its commercially available solution in sulfuric acid.

Physical Properties

The quantitative physical data for this compound are summarized in the table below for easy comparison.

| Property | Pure Crystalline Solid | 40% Solution in Sulfuric Acid |

| Molecular Formula | HNO₅S | N/A |

| Molecular Weight | 127.08 g/mol [1][4][5] | N/A |

| Appearance | Pale yellow crystals or white prisms[1][2][5] | Straw-colored, oily, viscous liquid[2][3][4] |

| Melting Point | 70 - 73.5 °C (decomposes)[1][2][4][5] | -10 °C[2][3][6][7] |

| Boiling Point | Decomposes[1][5] | ~333 °C at 101.33 kPa (decomposes)[2][3][6] |

| Density | Not specified | 1.612 - 1.900 g/mL at 20-25 °C[1][3][5][8][9] |

| Vapor Pressure | Not specified | 2.6 - 30 Pa at 20-50 °C[3][6] |

| Solubility | Soluble in conc. H₂SO₄, fuming HNO₃. Reacts with water.[1] | Reacts vigorously with water.[1][3][6] |

| pKa (Predicted) | -7.51 ± 0.18[3][6] | N/A |

Chemical Properties

This compound's reactivity is defined by its strong oxidizing nature and its role as a nitrosonium ion (NO⁺) donor.

-

Structure : It can be viewed as covalently bonded NOHSO₄ or as an ionic pair consisting of a nitrosyl cation (NO⁺) and a hydrogen sulfate anion (HSO₄⁻).[2] This ionic character is key to its role in diazotization.

-

Reactivity with Water : this compound reacts violently and exothermically with water.[9] It hydrolyzes to form sulfuric acid and nitrous acid; the latter is unstable and decomposes into nitrogen oxides (NO and NO₂).[1][10][11] This reactivity makes it highly corrosive in the presence of moisture.[9]

-

Oxidizing Agent : It is a strong oxidizing agent and may intensify fires or cause fire when in contact with combustible materials.[3]

-

Stability : The pure solid decomposes upon melting at approximately 73.5 °C.[2][4] The 40% solution in sulfuric acid is stable at room temperature.[3] When heated to decomposition, it emits toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[3]

-

Hazardous Reactions : It can react explosively with certain organic compounds, such as dinitroanilines, particularly at elevated temperatures or high concentrations.[3][10] As an acid, it neutralizes bases in exothermic reactions.[3] It is also corrosive to metals, potentially evolving flammable hydrogen gas.[4]

Experimental Protocols

Strict adherence to safety protocols is mandatory when working with this compound. All operations should be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves, and a chemical-resistant apron.[9]

Synthesis of this compound

Method 1: From Sodium Nitrite (B80452) and Sulfuric Acid

This is a common laboratory-scale preparation method.[1][5]

-

Apparatus Setup : Place a flask equipped with a magnetic stirrer in an ice/salt bath to maintain a low temperature.

-

Reaction : Add cold, concentrated sulfuric acid to the flask and begin stirring.

-

Addition of Reactant : Slowly and portion-wise, add solid sodium nitrite (NaNO₂) to the cold sulfuric acid.[1] The temperature must be carefully controlled and kept below 5 °C throughout the addition to prevent runaway reactions and decomposition.[1]

-

Completion : Continue stirring in the cold bath until all the sodium nitrite has dissolved and the reaction is complete, yielding a solution of this compound in sulfuric acid. The reaction is: NaNO₂ + 2H₂SO₄ → NOHSO₄ + NaHSO₄ + H₂O.

Method 2: From Sulfur Dioxide and Nitric Acid

This method can be used to prepare the pure crystalline solid.[1][12]

-

Apparatus Setup : Place a flask containing cold, fuming nitric acid (or a mixture of anhydrous nitric acid and glacial acetic acid) in a freezing mixture (e.g., ice/salt bath).[1][12] Equip the flask with a gas inlet tube.

-

Gas Generation : Generate sulfur dioxide (SO₂) gas, for example, by reacting copper turnings with concentrated sulfuric acid.[12] Ensure the SO₂ gas is dried by passing it through a sulfuric acid bubbler.

-

Reaction : Bubble the dry SO₂ gas through the cold nitric acid solution.[1][12] The reaction is exothermic and the temperature must be maintained below 5 °C.[1] The reaction is: SO₂ + HNO₃ → NOHSO₄.

-

Isolation : White crystals of this compound will precipitate.[12] Collect the crystals by filtration.

-

Purification : Wash the crystalline product with cold glacial acetic acid, followed by a non-reactive solvent like carbon tetrachloride, to remove residual reagents.[12]

-

Drying : Dry the final product in a vacuum desiccator over sulfuric acid.[12]

Analysis of this compound Content

The concentration of this compound is typically determined by redox titration with potassium permanganate (B83412).[13]

-

Sample Preparation (Crucial Step) : To avoid side reactions between high-concentration this compound and water in the titrant solution, the sample must first be diluted.[13][14] Accurately weigh a sample of the this compound solution and dilute it with a known weight of pure, concentrated sulfuric acid to a concentration below 20%.[13]

-

Titration Setup : Add a known excess volume of a standardized potassium permanganate (KMnO₄) solution (e.g., 0.1 mol/L) and 10 mL of a sulfuric acid solution (e.g., 1+5 dilution) to an Erlenmeyer flask.[13]

-

Reaction : Slowly add a precisely weighed amount of the diluted this compound sample to the flask. The permanganate will oxidize the this compound. The primary reaction is: 2KMnO₄ + 5NOHSO₄ + 2H₂O → K₂SO₄ + 2MnSO₄ + 2H₂SO₄ + 5HNO₃.

-

Back-Titration : Gently heat the solution to about 40 °C.[13] Titrate the excess, unreacted KMnO₄ with a standardized sodium oxalate (B1200264) (Na₂C₂O₄) solution until the pink/purple color of the permanganate disappears and the solution becomes clear.[13]

-

Calculation : By knowing the initial amount of KMnO₄, and the amount that reacted with the sodium oxalate, the amount of KMnO₄ that reacted with the this compound can be determined. This allows for the calculation of the original concentration of NOHSO₄ in the sample.

Key Pathways and Workflows

The following diagrams, generated using DOT language, illustrate key processes involving this compound.

Caption: Workflow for the synthesis of this compound.

Caption: General pathway for amine diazotization using NOHSO₄.

Caption: Aqueous decomposition pathway of this compound.

Caption: Workflow for titrimetric analysis of NOHSO₄ content.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | 7782-78-7 [chemicalbook.com]

- 4. This compound | HNO5S | CID 82157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Cas 7782-78-7,this compound | lookchem [lookchem.com]

- 7. parchem.com [parchem.com]

- 8. 亚硝酰硫酸 溶液 40 wt. % in sulfuric acid | Sigma-Aldrich [sigmaaldrich.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Sciencemadness Discussion Board - Making Nitrosylsulphuric acid, NOHSO4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. prepchem.com [prepchem.com]

- 13. Method for testing nitroso-sulfuric acid - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN101769873B - Method for testing nitroso-sulfuric acid - Google Patents [patents.google.com]

Nitrosylsulfuric Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosylsulfuric acid (HSO₄NO), a compound of significant historical and industrial importance, serves as a powerful nitrosating and diazotizing agent in organic synthesis. This technical guide provides an in-depth exploration of its history, discovery, synthesis, and physicochemical properties. Detailed experimental protocols for its preparation and its application in key organic transformations are presented, alongside a comprehensive summary of its quantitative data. Visual diagrams generated using the DOT language illustrate historical timelines, industrial processes, and experimental workflows, offering a clear and concise understanding of this versatile reagent for researchers and professionals in the chemical and pharmaceutical sciences.

History and Discovery

The discovery of this compound is intrinsically linked to the development of the lead chamber process , the primary industrial method for producing sulfuric acid for nearly two centuries.

Early Observations:

In 1806 , French chemists Charles Bernard Désormes and Nicolas Clément first identified this compound as a crystalline solid intermediate that formed within the lead chambers. This compound, often referred to as "chamber crystals," was crucial for the catalytic cycle of the process.

The Lead Chamber Process:

The process involved the oxidation of sulfur dioxide (SO₂) in the presence of nitrogen oxides (NOₓ) and water. This compound was formed in the Gay-Lussac tower by absorbing nitrogen oxides in concentrated sulfuric acid and was then reintroduced into the Glover tower. Here, it would react with sulfur dioxide and water to produce sulfuric acid and regenerate the nitrogen oxides, which continued the catalytic cycle. While largely supplanted by the more efficient contact process today, the lead chamber process was a cornerstone of the industrial revolution and established the importance of this compound as a key chemical intermediate.

Physicochemical Properties

This compound is a colorless to pale yellow, crystalline solid in its pure form.[1] It is typically handled in a solution of sulfuric acid, where it appears as a straw-colored, oily liquid.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | HSO₄NO | [4] |

| Molecular Weight | 127.08 g/mol | [4] |

| Appearance | Colorless to pale yellow crystals (pure); Straw-colored oily liquid (in H₂SO₄ solution) | [1][2] |

| Melting Point | 73.5 °C (decomposes) | [2] |

| Boiling Point | Decomposes | [1] |

| Density (40% solution in H₂SO₄) | 1.612 g/mL at 25 °C | [5] |

| Vapor Pressure | 2.6 - 30 Pa at 20-50 °C | [5] |

| Solubility | Soluble in concentrated sulfuric acid. Decomposes in water. | [1][6] |

| CAS Number | 7782-78-7 | [7] |

Spectroscopic Data:

Raman spectroscopy has been a key tool in elucidating the structure of this compound. Studies have identified a strong Raman frequency at approximately 2311 cm⁻¹, which is attributed to the stretching vibration of the nitrosonium ion (NO⁺).[8][9] This observation supports the ionic character of the compound, best described as nitrosonium hydrogen sulfate (B86663), [NO]⁺[HSO₄]⁻.

Synthesis of this compound

This compound can be prepared through several laboratory and industrial methods. The two most common routes involve the reaction of a nitrite (B80452) salt with sulfuric acid and the reaction of sulfur dioxide with nitric acid.

Synthesis from Sodium Nitrite and Sulfuric Acid

This method is convenient for laboratory-scale preparations.

Reaction:

NaNO₂ + 2H₂SO₄ → HSO₄NO + NaHSO₄ + H₂O

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and placed in an ice-water bath, add 100 mL of concentrated (98%) sulfuric acid.

-

Slowly add 6.9 g (0.1 mol) of solid sodium nitrite in small portions to the cooled and stirred sulfuric acid. Maintain the temperature of the reaction mixture below 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.

-

The resulting solution of this compound in sulfuric acid is ready for use.

Synthesis from Sulfur Dioxide and Nitric Acid

This method is often employed for larger-scale production.[10][11]

Reaction:

SO₂ + HNO₃ → HSO₄NO

Experimental Protocol:

-

Place 100 mL of fuming nitric acid in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet.

-

Cool the flask in a freezing mixture (e.g., ice-salt bath) to maintain a temperature below 5 °C.[6]

-

Bubble a stream of dry sulfur dioxide gas through the stirred nitric acid. The reaction is exothermic and requires efficient cooling.

-

Continue the gas flow until the absorption of SO₂ ceases. The this compound will precipitate as a white solid.

-

The solid product can be isolated by filtration under an inert atmosphere and washed with glacial acetic acid and then a non-polar solvent like carbon tetrachloride to remove residual acids.[12]

-

The product should be dried in a vacuum desiccator over concentrated sulfuric acid. A yield of 80-90 g can be expected from 100 g of nitric acid.[13]

Applications in Organic Synthesis

This compound is a versatile reagent primarily used for diazotization of primary aromatic amines and nitrosation of secondary amines and other nucleophiles.

Diazotization of Primary Aromatic Amines

The reaction of primary aromatic amines with this compound yields diazonium salts, which are important intermediates for the synthesis of a wide variety of aromatic compounds.

General Reaction:

Ar-NH₂ + HSO₄NO + H₂SO₄ → [Ar-N₂]⁺HSO₄⁻ + H₂SO₄·H₂O

Experimental Protocol: Diazotization of p-Toluidine (B81030)

-

In a flask, dissolve 10.7 g (0.1 mol) of p-toluidine in 100 mL of glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-prepared cold solution of this compound (0.11 mol in sulfuric acid) to the stirred amine solution, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture for an additional 15-20 minutes.

-

The resulting solution of p-tolyldiazonium hydrogen sulfate can be used directly in subsequent reactions, such as the Sandmeyer reaction.

The Sandmeyer Reaction:

The diazonium salt can be converted to an aryl halide or cyanide by reaction with the corresponding copper(I) salt.[14][15]

Example: Synthesis of p-Chlorotoluene

-

In a separate flask, prepare a solution of 12 g (0.12 mol) of copper(I) chloride in 50 mL of concentrated hydrochloric acid.

-

Cool the copper(I) chloride solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution.

-

A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 60 °C for 30 minutes to ensure complete reaction.

-

The product, p-chlorotoluene, can be isolated by steam distillation followed by extraction and purification.

Nitrosation of Secondary Amines

This compound can be used to nitrosate secondary amines to form N-nitrosamines.

General Reaction:

R₂NH + HSO₄NO → R₂N-NO + H₂SO₄

Experimental Protocol: Nitrosation of N-Methylaniline

-

Dissolve 10.7 g (0.1 mol) of N-methylaniline in 50 mL of diethyl ether in a flask cooled in an ice bath.

-

Slowly add a cold solution of this compound (0.1 mol in sulfuric acid) dropwise to the stirred solution of N-methylaniline.

-

After the addition, continue stirring for 30 minutes at 0-5 °C.

-

Carefully pour the reaction mixture into 200 g of crushed ice and water.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with water.

-

Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain N-nitroso-N-methylaniline. The product can be further purified by distillation under reduced pressure.[16]

Safety and Handling

This compound is a corrosive and oxidizing agent that should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[1] It reacts violently with water, releasing toxic nitrogen oxides.[17][18] All manipulations should be carried out in a well-ventilated fume hood. Solutions of this compound in sulfuric acid are stable when stored in a cool, dry place in a tightly sealed container.

Conclusion

This compound remains a fundamentally important reagent in the arsenal (B13267) of synthetic chemists. Its historical significance in the development of industrial chemistry is matched by its contemporary utility in the synthesis of a diverse array of organic compounds, particularly in the pharmaceutical and dye industries. A thorough understanding of its properties, synthesis, and reaction chemistry, as outlined in this guide, is essential for its safe and effective application in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | 7782-78-7 [chemicalbook.com]

- 4. GSRS [precision.fda.gov]

- 5. Cas 7782-78-7,this compound | lookchem [lookchem.com]

- 6. This compound - Sciencemadness Wiki [sciencemadness.org]

- 7. This compound CAS#: 7782-78-7 [m.chemicalbook.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. US3149913A - Process for producing this compound - Google Patents [patents.google.com]

- 11. CN105417509A - Preparation method of nitrosyl sulfuric acid and method for separating sulfuric acid and phosphoric acid in industrial waste acid - Google Patents [patents.google.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. prepchem.com [prepchem.com]

- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. NITROSULFURIC ACID AND SULFURIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Preparation of Nitrosylsulfuric acid using sulfur dioxide and nitric acid.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of nitrosylsulfuric acid (NOHSO₄), a versatile and reactive agent with significant applications in chemical synthesis, particularly in the production of caprolactam and as a diazotizing agent in the pharmaceutical and dye industries.[1][2][3] This document provides a comprehensive overview of the preparation of this compound through the reaction of sulfur dioxide (SO₂) and nitric acid (HNO₃), focusing on the core chemical principles, experimental protocols, and critical process parameters.

Introduction

This compound, also known as nitrosulfonic acid, is a crystalline solid that is the mixed anhydride (B1165640) of sulfuric acid and nitrous acid.[1][4] It is a powerful nitrosating and diazotizing agent, finding utility in various organic transformations.[1][3] The synthesis of this compound from sulfur dioxide and nitric acid is a well-established method, offering a direct route to this important reagent.[1][5] This guide will explore the key aspects of this synthesis, providing the necessary details for its successful and safe execution in a laboratory or industrial setting.

Reaction Stoichiometry and Thermodynamics

The primary reaction for the formation of this compound from sulfur dioxide and nitric acid can be represented by the following equation:

SO₂ + HNO₃ → NOHSO₄ [4]

This reaction is exothermic, necessitating careful temperature control to ensure safety and prevent unwanted side reactions or decomposition of the product.[4] The reaction is typically carried out in a medium of concentrated sulfuric acid, which acts as a solvent and a dehydrating agent.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data gathered from various sources regarding the synthesis of this compound.

Table 1: Reaction Conditions

| Parameter | Value | Source |

| Reaction Temperature | -10 to 150 °C | [6] |

| Below 0 °C | [5] | |

| Below 5 °C | [4] | |

| Nitric Acid Concentration (in H₂SO₄) | 1 - 50 wt% | [6] |

| Equivalent Water to SO₃ Ratio | 0.17 to 1.7 | [6] |

| Pressure | Increased pressure can be beneficial | [6] |

Table 2: Reactant Quantities and Yields for a Laboratory Scale Preparation

| Reactant | Quantity | Source |

| Anhydrous Nitric Acid | 100 g | [7] |

| Anhydrous Acetic Acid | 25 g | [7] |

| Copper Turnings (for SO₂ generation) | 200 g | [7] |

| Concentrated Sulfuric Acid (for SO₂ generation) | 400 g | [7] |

| Product Yield | ~80 - 90 g | [7] |

Experimental Protocols

Two detailed experimental protocols for the preparation of this compound are provided below. The first is a general laboratory-scale synthesis, and the second is a process utilizing a solution of nitric acid in sulfuric acid, often employed in industrial settings.

Protocol 1: Laboratory Synthesis using Anhydrous Nitric Acid

This method involves the direct reaction of gaseous sulfur dioxide with anhydrous nitric acid in the presence of acetic acid.

Materials:

-

Anhydrous nitric acid (100 g)[7]

-

Anhydrous acetic acid (25 g)[7]

-

Sulfur dioxide gas (generated from copper and concentrated sulfuric acid, or from a cylinder)[7]

-

Carbon tetrachloride (for washing)[7]

-

Concentrated sulfuric acid (for drying SO₂)[7]

Equipment:

-

Erlenmeyer flask

-

Gas delivery tube

-

Stirring rod

-

Freezing bath (ice-salt mixture)

-

Apparatus for generating and drying sulfur dioxide (if not using a cylinder)

-

Vacuum desiccator

Procedure:

-

Place 100 g of anhydrous nitric acid and 25 g of anhydrous acetic acid in an Erlenmeyer flask.[7]

-

Cool the flask in a freezing mixture.[7]

-

Generate sulfur dioxide by reacting 200 g of copper turnings with 400 g of concentrated sulfuric acid. Dry the gas by passing it through concentrated sulfuric acid.[7]

-

Introduce the dried sulfur dioxide gas rapidly into the cooled nitric acid solution with occasional mixing.[7] A wide-bore gas delivery tube is recommended to prevent clogging by the product crystals.[7]

-

Continue the gas introduction until a thick crystalline paste of this compound is formed.[7]

-

Wash the crystalline product with a small amount of cold, glacial acetic acid, followed by a wash with carbon tetrachloride.[7]

-

Dry the final product in a vacuum desiccator over sulfuric acid.[7]

Protocol 2: Synthesis in a Sulfuric Acid Medium

This protocol is based on an industrial process where sulfur dioxide is reacted with a solution of nitric acid in sulfuric acid.[6]

Materials:

-

Concentrated sulfuric acid

-

Nitric acid (concentration to be adjusted within the sulfuric acid solution)

-

Sulfur dioxide gas

Equipment:

-

Jacketed reaction vessel with temperature control

-

Gas inlet tube

-

Stirrer

-

Off-gas handling system

Procedure:

-

Prepare a solution of nitric acid in concentrated sulfuric acid with a nitric acid concentration between 1 and 50 wt%.[6] The equivalent water to SO₃ ratio of the sulfuric acid solution should be between 0.17 and 1.7.[6]

-

Cool the reaction vessel to the desired temperature, typically in the range of -10 to 150 °C, with lower temperatures often favored for safety.[6]

-

Introduce a stream of sulfur dioxide gas into the stirred nitric acid-sulfuric acid solution.

-

Maintain the reaction temperature through external cooling.

-

The reaction is complete when the desired concentration of this compound is achieved, which can be monitored by analytical methods.

-

The resulting solution of this compound in sulfuric acid can be used directly for subsequent reactions.

Visualizations

Reaction Pathway

The following diagram illustrates the simplified reaction pathway for the formation of this compound from sulfur dioxide and nitric acid.

Caption: Simplified reaction pathway for this compound synthesis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the laboratory-scale synthesis of this compound.

Caption: General experimental workflow for laboratory synthesis.

Safety Considerations

-

Corrosive Materials: Nitric acid, sulfuric acid, and this compound are highly corrosive.[4] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.

-

Toxic Gases: Sulfur dioxide is a toxic and irritating gas. All manipulations should be performed in a well-ventilated fume hood.

-

Exothermic Reaction: The reaction is exothermic and can lead to a runaway reaction if not properly controlled.[6] Adequate cooling and slow addition of reactants are crucial.

-

Water Sensitivity: this compound reacts with water to release toxic nitrogen oxides.[4] Avoid contact with moisture.

Conclusion

The preparation of this compound from sulfur dioxide and nitric acid is a fundamental and important chemical transformation. By carefully controlling reaction parameters such as temperature, reactant concentrations, and water content, high yields of this valuable reagent can be safely and efficiently obtained. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully synthesize and utilize this compound in their work.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. imarcgroup.com [imarcgroup.com]

- 3. dataintelo.com [dataintelo.com]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. Sciencemadness Discussion Board - Making Nitrosylsulphuric acid, NOHSO4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. US3149913A - Process for producing this compound - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

Nitrosylsulfuric Acid: A Comprehensive Technical Guide to its Role as a Mixed Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosylsulfuric acid (NOHSO₄), a compound of significant industrial and synthetic importance, is the mixed anhydride (B1165640) of sulfuric acid and nitrous acid.[1] This technical guide provides an in-depth exploration of its chemical and physical properties, detailed experimental protocols for its synthesis, and its critical role in various chemical transformations. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of this versatile reagent.

Introduction

This compound, also known as nitrosyl hydrogen sulfate (B86663) or "chamber crystals," is a reactive inorganic compound with the chemical formula NOHSO₄.[1][2][3] It is structurally considered the mixed anhydride of sulfuric acid (H₂SO₄) and nitrous acid (HNO₂).[1] This unique constitution imparts upon it the ability to act as a potent nitrosating and diazotizing agent, finding extensive use in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[4][5] Historically, it was a key intermediate in the lead chamber process for the industrial production of sulfuric acid.[2][6]

Physicochemical Properties

This compound is typically handled as a straw-colored, oily liquid, which is a 40% solution in 87% sulfuric acid.[4][7] In its pure form, it exists as a pale yellow or colorless crystalline solid.[1][2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Quantitative Properties of this compound

| Property | Value | References |

| Molecular Formula | HNO₅S or NOHSO₄ | [4][8] |

| Molecular Weight | 127.08 g/mol | [1][4] |

| Appearance | Pale yellow crystals (pure) or straw-colored oily liquid (in H₂SO₄) | [1][7][9] |

| Melting Point | 73.5 °C (decomposes) | [4][9] |

| -10 °C (40% solution in H₂SO₄) | [7][8] | |

| Boiling Point | Decomposes | [2] |

| 333 °C at 101.33 kPa (40% solution in H₂SO₄) | [7][8] | |

| Density | 1.612 g/mL at 25 °C (40% solution in H₂SO₄) | [7][8] |

| 1.865 g/mL (in 40% sulfuric acid soln.) | [2] | |

| Vapor Pressure | 2.6-30 Pa at 20-50 °C | [7][8] |

| Solubility | Soluble in concentrated sulfuric acid | [1][2] |

| Decomposes in water and alcohols | [1][10] |

Chemical Reactivity and Role as a Mixed Anhydride

The chemical reactivity of this compound is dominated by its nature as a mixed anhydride. It can be viewed as a source of the nitrosonium ion (NO⁺), which is a powerful electrophile.[4]

Hydrolysis

This compound reacts vigorously with water, hydrolyzing to form sulfuric acid and nitrous acid. The nitrous acid subsequently decomposes, especially in acidic conditions, to produce nitrogen oxides.[1][10]

Reaction Scheme: Hydrolysis of this compound

Hydrolysis of this compound.

Diazotization and Nitrosation

A primary application of this compound is in the diazotization of primary aromatic amines to form diazonium salts, which are versatile intermediates in the synthesis of azo dyes and other organic compounds.[1][2] It also serves as a nitrosating agent.[5]

Reaction Scheme: Diazotization of an Aromatic Amine

Diazotization using this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its safe and efficient preparation in a laboratory setting.

Synthesis from Sodium Nitrite (B80452) and Sulfuric Acid

This is a common and straightforward laboratory preparation.[1][2]

Experimental Workflow

Workflow for Synthesis from Sodium Nitrite.

Protocol:

-

Carefully add a stoichiometric amount of sodium nitrite to cold (0-5 °C) concentrated sulfuric acid with constant stirring.

-

The reaction is exothermic and the temperature should be maintained below 10 °C.

-

The reaction mixture will form a solution of this compound in sulfuric acid.

Synthesis from Sulfur Dioxide and Nitric Acid

This method is historically significant as it mirrors the chemistry of the lead chamber process and can be used to prepare solid this compound.[1][11]

Role of NOHSO₄ in the Lead Chamber Process.

In this catalytic cycle, sulfur dioxide reacts with nitrogen dioxide and water (dissolved in sulfuric acid) to form this compound. [6]The this compound is then hydrolyzed to produce sulfuric acid and regenerate nitric oxide (NO), which is subsequently re-oxidized to nitrogen dioxide by air, thus continuing the cycle. [6][12]

Safety and Handling

This compound is a corrosive and hazardous material that must be handled with appropriate safety precautions. [1][7]

-

Corrosivity: It is highly corrosive to skin, eyes, and mucous membranes. [7]* Reactivity with Water: It reacts violently with water, releasing toxic and corrosive fumes of nitrogen oxides and sulfuric acid. [1][10]* Oxidizing Agent: It is a strong oxidizing agent and can react explosively with certain organic compounds, such as dinitroanilines. [7][10]* Storage: It should be stored in a cool, dry place, away from moisture and incompatible materials. [1]It can be kept in concentrated sulfuric acid. [1] Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound's identity as the mixed anhydride of sulfuric and nitrous acids underpins its significant reactivity and utility in chemical synthesis. Its role as a potent nitrosating and diazotizing agent continues to be of great importance in the production of a wide range of chemical products. A thorough understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for its effective and responsible use in research and industrial applications.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [drugfuture.com]

- 4. grokipedia.com [grokipedia.com]

- 5. wikiwand.com [wikiwand.com]

- 6. Lead chamber process - Wikipedia [en.wikipedia.org]

- 7. This compound | 7782-78-7 [chemicalbook.com]

- 8. Cas 7782-78-7,this compound | lookchem [lookchem.com]

- 9. This compound | HNO5S | CID 82157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. US3149913A - Process for producing this compound - Google Patents [patents.google.com]

- 12. sulphuric-acid.com [sulphuric-acid.com]

An In-Depth Technical Guide to the Structure and Bonding of Nitrosylsulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosylsulfuric acid (HSO₄NO), a compound of significant industrial and synthetic importance, presents a fascinating case study in chemical bonding and structure. Historically known as "chamber crystals" from the lead chamber process for sulfuric acid production, its utility extends to the synthesis of caprolactam and various diazotizing reactions in organic chemistry. This technical guide provides a comprehensive overview of the current understanding of the structure and bonding in this compound, drawing upon available physical data, spectroscopic insights, and theoretical models. While experimental crystallographic data remains elusive in publicly accessible literature, this guide synthesizes the known properties and provides detailed experimental protocols for its synthesis, laying a foundational understanding for professionals in research and development.

Physicochemical Properties

This compound is a colorless, crystalline solid in its pure form.[1] It is a highly reactive and corrosive substance that decomposes in the presence of water.[2] Commercially, it is often supplied as a 40% solution in sulfuric acid, appearing as a straw-colored, oily liquid.[3] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | HSO₄NO | [1] |

| Molar Mass | 127.08 g/mol | [1] |

| Appearance | Colorless to pale yellow crystals | [1][2] |

| Melting Point | 70 °C (158 °F; 343 K) | [1] |

| Boiling Point | Decomposes | [1] |

| Density (40% solution in H₂SO₄) | 1.865 g/mL | [1] |

| Solubility in water | Decomposes | [1] |

| Solubility | Soluble in concentrated sulfuric acid | [1] |

Structure and Bonding

The precise molecular geometry of this compound in the solid state has not been definitively determined by X-ray crystallography or neutron diffraction, based on available literature. However, its structure and bonding can be understood through a combination of its chemical properties, spectroscopic data of related compounds, and theoretical considerations.

This compound is formally the mixed anhydride (B1165640) of sulfuric acid (H₂SO₄) and nitrous acid (HNO₂).[1] This suggests a covalent linkage between the sulfur and nitrogen atoms via an oxygen bridge. The connectivity can be represented as O=N-O-S(=O)₂-OH.

An alternative and widely accepted description of its bonding is that of an ionic salt: nitrosonium hydrogen sulfate , with the structure [NO]⁺[HSO₄]⁻.[4] This ionic character is supported by the chemistry of this compound, where it often acts as a source of the nitrosonium ion (NO⁺), a powerful electrophile used in diazotization reactions.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are well-documented.

Method 1: From Sodium Nitrite (B80452) and Sulfuric Acid [1]

This is a common laboratory-scale preparation.

-

Materials:

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄), pre-cooled.

-

-

Procedure:

-

Carefully dissolve sodium nitrite in cold, concentrated sulfuric acid.

-

The reaction proceeds according to the following equation: HNO₂ + H₂SO₄ → HSO₄NO + H₂O

-

The resulting solution contains this compound. Crystalline this compound can be precipitated from a 30% solution in sulfuric acid.[2]

-

This method is suitable for larger-scale preparations and was historically part of the lead chamber process.

-

Materials:

-

Sulfur dioxide (SO₂) gas

-

Fuming nitric acid (HNO₃)

-

-

Procedure:

-

Bubble dry sulfur dioxide gas through cold, fuming nitric acid.

-

The reaction is exothermic and the temperature should be controlled.

-

This compound is formed as a solid precipitate.

-

The reaction is: SO₂ + HNO₃ → HSO₄NO

-

Reactivity and Applications

This compound is a potent oxidizing and diazotizing agent. Its primary utility in organic synthesis stems from its ability to generate the nitrosonium ion (NO⁺), which is a key reagent for the conversion of primary aromatic amines to diazonium salts. These diazonium salts are versatile intermediates in the synthesis of a wide range of organic compounds, including azo dyes.

Safety Considerations

This compound is a corrosive and hazardous material that reacts violently with water, releasing toxic nitrogen oxides.[2] It should be handled with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated fume hood.

Conclusion

While a definitive, experimentally determined structure of this compound remains to be published, a robust understanding of its properties and bonding can be formulated from existing data and theoretical principles. Its characterization as both a mixed anhydride and, more functionally, as nitrosonium hydrogen sulfate, provides a framework for comprehending its reactivity. The detailed synthesis protocols provided herein offer a practical basis for its preparation in a laboratory setting. Further research, particularly single-crystal X-ray diffraction studies, would be invaluable in elucidating the precise bond lengths and angles, thereby providing a more complete picture of this important chemical compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition Products of Nitrosylsulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition products of nitrosylsulfuric acid (NOHSO₄). The information is compiled from publicly available safety data sheets, patents, and chemical databases. This document is intended for use by qualified personnel in a laboratory or industrial setting who are trained in handling hazardous materials.

Executive Summary

This compound is a highly reactive inorganic compound, utilized primarily as a potent diazotizing and nitrosating agent in the synthesis of dyes and pharmaceuticals. It is most commonly handled as a 40% solution in concentrated sulfuric acid. Pure, solid this compound exhibits limited thermal stability, decomposing at temperatures just above ambient. Its decomposition pathways are highly dependent on conditions, particularly the presence of water, with which it reacts violently. This guide summarizes the known thermal properties, decomposition products, and recommended analytical methodologies for the characterization of this compound.

Thermal Stability

The thermal stability of this compound is a critical parameter for its safe handling and use. The pure compound is a crystalline solid with a relatively low decomposition temperature. In its common commercial form, a solution in sulfuric acid, it exhibits greater stability at room temperature.

Table 1: Thermal Properties of this compound

| Property | Value | Source(s) |

| Pure Compound | ||

| Physical State | Crystalline solid | [1][2] |

| Decomposition Temperature | 73-73.5 °C | [1][2][3] |

| Gaseous Release Onset | > 50 °C (releases nitric oxide and nitrogen dioxide) | [3] |

| Commercial Solution | ||

| Typical Concentration | 40% this compound in 87% Sulfuric Acid | [3][4] |

| Physical State | Straw-colored, oily liquid | [3][4] |

| Stability | Stable at room temperature | [4] |

| Melting Point | -10 °C | [3][4] |

| Boiling Point | Decomposes before boiling; solution boils at 333 °C (at 101.33 kPa), but this reflects the properties of the sulfuric acid solvent. | [3][4][5] |

| High-Temperature Cracking | 600 - 1400 °C | [6] |

Note: While a boiling point for the solution is cited, the substance itself will decompose upon significant heating.

A notable safety incident involved the diazotization of 2-chloro-4,6-dinitroaniline (B165296) with a concentrated solution of this compound. A detailed investigation using Differential Scanning Calorimetry (DSC) revealed that this highly concentrated reaction mixture exhibited a strongly exothermic reaction with an onset temperature of approximately 77 °C.[1] This highlights the importance of concentration and reaction context on the thermal stability of systems containing this compound.

Decomposition Products

The products of this compound decomposition are highly dependent on the conditions, primarily temperature and the presence or absence of water.

Thermal Decomposition (Anhydrous)

In the absence of water, heating this compound leads to the liberation of nitrogen and sulfur oxides. At very high temperatures, it breaks down into its constituent elements and simple oxides.

Table 2: Products of Anhydrous Thermal Decomposition

| Condition | Decomposition Products | Source(s) |

| > 50 °C | Nitric oxide (NO), Nitrogen dioxide (NO₂) | [3] |

| General Heating | Toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx) | [7] |

| High-Temp. Cracking (600-1400 °C) | Sulfur dioxide (SO₂), Water (H₂O), Nitrogen (N₂), Oxygen (O₂) | [6] |

Hydrolytic Decomposition (Reaction with Water)

This compound reacts violently and exothermically with water. This is the most commonly described decomposition pathway and is of critical importance for safety and handling.

Table 3: Products of Hydrolytic Decomposition

| Reactant | Initial Products | Secondary Decomposition Products (from Nitrous Acid) | Source(s) |

| Water (H₂O) | Sulfuric acid (H₂SO₄), Nitrous acid (HNO₂) | Nitric oxide (NO), Nitrate ion (NO₃⁻) | [3][5][8] |

The reaction with water is vigorous and can generate gaseous nitrogen dioxide (NO₂), as the nitric oxide (NO) produced can be oxidized by air.[1][8]

Decomposition Pathways and Experimental Workflows

The logical relationships for the primary decomposition pathways and a typical experimental workflow for analysis are visualized below using the DOT language.

Decomposition Pathways

Caption: Decomposition pathways of this compound under different conditions.

Experimental Workflow for Analysis

Caption: A typical experimental workflow for the thermal analysis of this compound.

Experimental Protocols

While specific, published experimental protocols for the thermal analysis of pure this compound are scarce, the following sections detail best-practice methodologies derived from general procedures for hazardous and corrosive materials.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and the associated enthalpy (heat of decomposition).

Methodology:

-

Sample Preparation: Due to the reactive and corrosive nature of this compound, all sample handling should be performed in a controlled environment, such as a glove box under an inert atmosphere (e.g., nitrogen or argon), to prevent premature reaction with atmospheric moisture.

-

Crucible Selection: Use a high-pressure, hermetically sealed crucible made of a material resistant to strong, oxidizing acids. Gold-plated stainless steel or sapphire crucibles are recommended. Standard aluminum crucibles are not suitable.

-

Sample Size: Weigh a small amount of the sample (typically 1-5 mg) directly into the crucible.

-

Sealing: Hermetically seal the crucible to contain any evolved gases and prevent contamination of the instrument.

-

Instrument Setup:

-

Place the sealed sample crucible and an identical, empty reference crucible into the DSC instrument.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a typical flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C).

-

Ramp the temperature at a constant heating rate, for example, 10 °C/min, to a final temperature well above the expected decomposition (e.g., 250 °C).[1]

-

-

Data Analysis: Analyze the resulting heat flow versus temperature curve to identify the onset temperature of any exothermic or endothermic events and integrate the peak area to calculate the enthalpy of decomposition (ΔH).

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the mass loss profile as a function of temperature and to identify the evolved gaseous decomposition products.

Methodology:

-

Sample Preparation: As with DSC, prepare the sample in an inert atmosphere.

-

Crucible Selection: Use a crucible made of a chemically inert material such as alumina (B75360) or platinum.

-

Sample Size: Place a small, accurately weighed sample (typically 2-10 mg) into the TGA crucible.

-

Instrument Setup:

-

Place the crucible onto the TGA balance.

-

Purge the furnace with an inert carrier gas (e.g., helium or argon) at a typical flow rate of 50-100 mL/min.

-

Ensure the heated transfer line connecting the TGA furnace to the mass spectrometer is maintained at a temperature sufficient to prevent condensation of decomposition products (e.g., 200-250 °C).

-

-

Thermal Program:

-

Equilibrate the sample at ambient temperature until the weight signal is stable.

-

Heat the sample at a controlled rate (e.g., 10 or 20 °C/min) to a final temperature (e.g., 800 °C).

-

-

Mass Spectrometry:

-

Throughout the heating program, continuously monitor the evolved gases with the mass spectrometer.

-

Scan a relevant mass-to-charge (m/z) ratio range (e.g., 10-200 amu) to identify all potential products.

-

Alternatively, monitor specific m/z values for expected products (e.g., m/z 30 for NO, m/z 46 for NO₂, m/z 64 for SO₂).

-

-

Data Analysis:

-

Correlate the mass loss steps in the TGA curve with the detection of specific gases by the MS to build a detailed decomposition profile.

-

Quantitative analysis of the evolved gases can be performed with appropriate calibration.

-

Conclusion

This compound is a thermally sensitive material, particularly in its pure form. Its decomposition is complex, yielding different products based on temperature and the presence of water. The primary thermal hazards are associated with its low decomposition temperature (73.5 °C for the pure solid), the exothermic nature of its decomposition, and its violent reaction with water. For safe handling and process design, it is imperative to have accurate thermal stability data. The experimental protocols outlined in this guide, particularly TGA-MS and DSC, provide a robust framework for obtaining this critical information. Given the scarcity of publicly available quantitative thermal analysis data, further research in this area is highly recommended for any organization planning to use or handle this compound.

References

- 1. 0627 663 [studfile.net]

- 2. US3149913A - Process for producing this compound - Google Patents [patents.google.com]

- 3. arkema.com [arkema.com]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. DE10050526A1 - Removal of this compound from sulfuric acid process involves thermal cracking, preferably in existing roasting or combustion zone for sulfur dioxide production - Google Patents [patents.google.com]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. sulfuric acid leaching: Topics by Science.gov [science.gov]

Corrosive nature and reactivity of Nitrosylsulfuric acid with water.

An In-depth Technical Guide to the Corrosive Nature and Reactivity of Nitrosylsulfuric Acid with Water

Introduction

This compound (HSO₄NO), a crystalline solid in its pure form, is a powerful oxidizing agent and a key intermediate in various industrial chemical processes, including the production of caprolactam and dyes.[1] It is often handled as a solution in sulfuric acid.[2] This technical guide provides a comprehensive overview of the corrosive nature of this compound and its vigorous reactivity with water. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who handle this hazardous compound.

Corrosive Nature of this compound

This compound is classified as a corrosive substance, posing a significant risk to many materials. Its corrosive action is attributed to its strong acidic nature and its decomposition products in the presence of moisture, which include sulfuric acid and nitric acid.[2]

General Corrosivity

This compound is highly corrosive to most metals. Contact with metals can lead to the evolution of flammable hydrogen gas.[3] The presence of moisture significantly accelerates corrosion due to the formation of highly corrosive acids.

Qualitative Corrosion Data

Specific quantitative corrosion rate data for this compound is not widely available in published literature. However, its corrosive behavior can be inferred from the known resistance of materials to its constituent and decomposition products: sulfuric acid and nitric acid. The following table summarizes the general resistance of common engineering materials to these acids. It is crucial to note that the actual corrosion in the presence of this compound can be more aggressive due to synergistic effects.

| Material | Resistance to Sulfuric Acid | Resistance to Nitric Acid | Inferred Resistance to this compound |

| Carbon Steel | Poor, except in concentrated (>90%) acid at low velocities[4] | Poor | Poor, especially in the presence of water |

| Stainless Steel (e.g., 304, 316) | Good resistance to dilute and very concentrated acid, but poor at intermediate concentrations[5] | Excellent due to passivation[6] | Moderate to Good, but susceptible to pitting and intergranular corrosion, especially at elevated temperatures[7][8] |

| Aluminum and its Alloys | Generally poor, susceptible to pitting[3][9] | Good resistance to concentrated acid | Poor, especially if moisture is present[10] |

| Nickel Alloys (e.g., Hastelloy, Monel) | Good to excellent, depending on the alloy and acid concentration[11][12] | Good resistance | Good to Excellent, representing a suitable material for handling[13] |

Note: This table provides general guidance. Material compatibility must be confirmed through specific testing under actual process conditions.

Reactivity of this compound with Water

This compound reacts vigorously and exothermically with water. This reaction is hazardous due to the release of toxic and corrosive gases.

Hydrolysis Reaction Pathway

The primary reaction of this compound with water is hydrolysis, which proceeds rapidly. The overall reaction can be represented as:

NOHSO₄ + H₂O → H₂SO₄ + HNO₂

The nitrous acid (HNO₂) formed is unstable and decomposes, particularly in acidic conditions, to produce nitric oxide (NO) and nitrogen dioxide (NO₂), which is a toxic gas.[2]

The following diagram illustrates the hydrolysis pathway of this compound.

Caption: Hydrolysis pathway of this compound.

Reaction Products and Stoichiometry

The reaction of this compound with water yields sulfuric acid and nitrous acid. The nitrous acid subsequently decomposes. The overall process can be summarized in the following table.

| Reactants | Initial Products | Final Products (after decomposition) | Observations |

| This compound (NOHSO₄) | Sulfuric Acid (H₂SO₄) | Sulfuric Acid (H₂SO₄) | Vigorous, exothermic reaction |

| Water (H₂O) | Nitrous Acid (HNO₂) | Nitrogen Oxides (NO, NO₂) | Release of toxic, brown fumes (NO₂) |

| Nitric Acid (HNO₃) |

Kinetic and Thermodynamic Aspects

Detailed kinetic and thermodynamic data for the hydrolysis of this compound are sparse in publicly available literature. However, one study investigated the kinetics of hydrolysis in sulfuric acid concentrations ranging from 60-76 wt% and at temperatures between 20-130°C.[14] The reaction is known to be rapid and highly exothermic. The lack of comprehensive public data underscores the need for careful experimental evaluation for specific process conditions.

| Parameter | Value | Remarks |

| Reaction Rate | Very rapid | The reaction is described as vigorous. |

| Enthalpy of Hydrolysis (ΔH) | Highly Exothermic | Significant heat is generated, which can increase the concentration of toxic fumes. |

| Activation Energy (Ea) | Data not readily available | Expected to be low due to the high reactivity. |

| Arrhenius Parameters | Data not readily available | Would require experimental determination. |

Experimental Protocols for Corrosion Testing

Due to the hazardous nature of this compound, all experimental work must be conducted with stringent safety protocols in place.

Safety Precautions for Handling this compound

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work should be performed in a well-ventilated fume hood.

-

Handling: Avoid contact with moisture. Use dry glassware and equipment.

-

Spill Response: Have appropriate spill containment and neutralization materials readily available. Neutralize spills with a suitable base, such as sodium bicarbonate, with caution due to the potential for vigorous reaction.

Weight Loss Immersion Corrosion Testing (Adapted from ASTM G31)

This protocol outlines a standard method for determining the corrosion rate of a material in this compound.

Caption: Workflow for weight loss corrosion testing.

Methodology:

-

Specimen Preparation:

-

Prepare test specimens of the material of interest with a known surface area.

-

Clean the specimens thoroughly to remove any surface contaminants.

-

Accurately weigh the specimens to the nearest 0.1 mg.

-

-

Test Environment:

-

Prepare the this compound solution of the desired concentration in a suitable reaction vessel within a fume hood.

-

Immerse the prepared specimens in the test solution. Ensure the specimens are fully submerged and not in contact with each other.

-

Maintain the test solution at a constant temperature for a predetermined duration.

-

-

Post-Test Evaluation:

-

At the end of the test period, carefully remove the specimens from the corrosive solution.

-

Clean the specimens according to standard procedures (e.g., as described in ASTM G1) to remove corrosion products without removing a significant amount of the base metal.

-

Dry and re-weigh the specimens.

-

-

Corrosion Rate Calculation:

-

Calculate the mass loss.

-

The corrosion rate (CR) in millimeters per year can be calculated using the following formula: CR = (K × W) / (A × T × D) Where: K = a constant (8.76 × 10⁴ for mm/year) W = mass loss in grams A = surface area in cm² T = exposure time in hours D = density of the material in g/cm³

-

Electrochemical Corrosion Testing

Electrochemical methods can provide more rapid corrosion rate data and insights into the corrosion mechanism.

Caption: Workflow for electrochemical corrosion testing.

Methodology:

-

Electrode Preparation:

-

The test material serves as the working electrode. It should have a well-defined surface area exposed to the electrolyte.

-

A reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum) are also required.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell in a fume hood.

-

Fill the cell with the this compound test solution.

-

-

Measurement:

-

Connect the electrodes to a potentiostat.

-

Conduct potentiodynamic polarization tests to measure the corrosion current density (i_corr).

-

Alternatively, electrochemical impedance spectroscopy (EIS) can be used to study the corrosion mechanism and resistance of protective films.

-

-

Data Analysis:

-

From the potentiodynamic polarization curve, determine the corrosion potential (E_corr) and corrosion current density (i_corr) using Tafel extrapolation.

-

Calculate the corrosion rate from the corrosion current density using Faraday's law.

-

Conclusion

This compound is a highly corrosive and water-reactive substance. Its handling requires strict safety measures and the use of resistant materials, such as certain nickel alloys. The reaction with water is vigorous and produces toxic nitrogen oxide gases. While specific quantitative data on corrosion rates and reaction kinetics are not extensively available in the public domain, the information and experimental protocols provided in this guide offer a foundation for safe handling and further investigation of this industrially important chemical. It is imperative that any material selection for service with this compound be validated through rigorous testing that simulates the intended operating conditions.

References

- 1. scispace.com [scispace.com]

- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. bssa.org.uk [bssa.org.uk]

- 5. researchgate.net [researchgate.net]

- 6. imrtest.com [imrtest.com]

- 7. parrinst.com [parrinst.com]

- 8. Arrhenius plot - Wikipedia [en.wikipedia.org]

- 9. CN101776652A - Analysis method of content of nitrosyl sulfuric acid, sulfuric acid and sulfur trioxide in nitrosyl sulfuric acid solution produced from oxynitride - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

- 11. Corrosion tables — Alleima [alleima.com]

- 12. intertekinform.com [intertekinform.com]

- 13. The Hendrix Group, Inc. > Archive > Technical FAQ > Corrosion > Accelerated Corrosion Testing [hghouston.com]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of Nitrosylsulfuric Acid in the Historic Lead Chamber Process for Sulfuric Acid Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The lead chamber process, a cornerstone of industrial chemistry for nearly two centuries, facilitated the large-scale production of sulfuric acid, a vital commodity for numerous industries. At the heart of this process lies the transient yet crucial intermediate, nitrosylsulfuric acid (NOHSO₄). This technical guide delves into the intricate role of this compound, providing a comprehensive overview of the process, detailed experimental protocols, and quantitative data to illuminate its function as the primary catalytic agent in the oxidation of sulfur dioxide.

The Lead Chamber Process: A Symphony of Reactions

The lead chamber process is a continuous method for producing sulfuric acid that relies on a series of interconnected stages, primarily occurring in three main components: the Glover tower, the lead chambers, and the Gay-Lussac tower. The overall process efficiently converts sulfur dioxide (SO₂) into sulfuric acid (H₂SO₄) with the help of nitrogen oxides (NOₓ) as catalysts. This compound is the key intermediate that facilitates this catalytic cycle.

The process can be broadly understood through the following key stages:

-

Glover Tower: Hot sulfur dioxide gas, typically produced by burning sulfur or roasting pyrite (B73398) ore, enters the bottom of the Glover tower. Here, it comes into contact with a downward flow of two liquids: "nitrous vitriol" (sulfuric acid containing dissolved this compound) from the Gay-Lussac tower and dilute "chamber acid" from the lead chambers. This interaction serves three critical functions:

-

Denitration: The hot SO₂ strips the nitrogen oxides from the nitrous vitriol, liberating them into the gas stream to participate in the reactions in the lead chambers.

-

Concentration: The hot gases evaporate water from the dilute chamber acid, concentrating it to about 78% H₂SO₄, which is known as "Glover acid" or "tower acid".[1][2]

-

Initial Oxidation: Some of the sulfur dioxide is oxidized to sulfur trioxide (SO₃) and dissolves in the acid.[2]

-

-

Lead Chambers: The mixture of sulfur dioxide, nitrogen oxides, oxygen (from air), and steam then passes into a series of large, lead-lined chambers. These chambers provide a large surface area and sufficient residence time for the primary reaction to occur. Within the chambers, a complex series of reactions takes place, but the central theme is the oxidation of sulfur dioxide to sulfuric acid, catalyzed by nitrogen dioxide (NO₂). A simplified representation of the key reactions is:

-

2NO + O₂ → 2NO₂ (Re-oxidation of nitric oxide)

-

SO₂(g) + H₂O(l) ⇌ H₂SO₃(aq) (Formation of sulfurous acid)

-

SO₂(aq) + NO₂ → NOHSO₄ (Formation of this compound)

-

2NOHSO₄ + SO₂ + 2H₂O → 3H₂SO₄ + 2NO (Oxidation of SO₂ by this compound)

The sulfuric acid produced in the chambers, known as "chamber acid," has a concentration of 62-70%.[2][3] The concentration is carefully controlled to remain below 70% to prevent the precipitation of solid this compound, often referred to as "chamber crystals," which would remove the catalyst from the reaction cycle.[4]

-

-